molecular formula C9H6BrN3O B13980851 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime CAS No. 1445781-44-1

8-Quinazolinecarboxaldehyde, 5-bromo-, oxime

Cat. No.: B13980851
CAS No.: 1445781-44-1
M. Wt: 252.07 g/mol
InChI Key: YKZDSVHVOYVKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinazolinecarboxaldehyde, 5-bromo-, oxime is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime typically involves the bromination of quinazolinecarboxaldehyde followed by the formation of the oxime derivative. One common method includes the reaction of quinazolinecarboxaldehyde with bromine in the presence of a suitable solvent like chloroform . The resulting 5-bromoquinazolinecarboxaldehyde is then treated with hydroxylamine hydrochloride in ethanol to form the oxime derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent oxime formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Quinazolinecarboxaldehyde, 5-bromo-, oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential anti-cancer and anti-bacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymes or proteins involved in disease processes. Additionally, the bromine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime is unique due to the presence of both the oxime and bromine groups, which confer distinct reactivity and biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1445781-44-1

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H

InChI Key

YKZDSVHVOYVKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C=NO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.